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Compound of Interest

Compound Name: Dimethyl octadecylphosphonate

Cat. No.: B1634254

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for dimethyl
octadecylphosphonate. Due to the limited public availability of experimental spectra for this
specific compound, this guide combines expected spectral characteristics based on its
chemical structure with data from analogous compounds and detailed, standardized
experimental protocols. This approach offers a robust framework for researchers working with
or synthesizing this molecule.

Chemical Structure and Properties

o |[UPAC Name: 1-dimethoxyphosphoryloctadecane

CAS Number: 25371-54-4

Molecular Formula: C20H4303P

Molecular Weight: 362.53 g/mol

Appearance: Expected to be a liquid.[1]

Spectral Data Summary
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While direct experimental spectra for dimethyl octadecylphosphonate are not readily
available in public domains, the following tables summarize the expected and analogous
spectral data. This information is crucial for the identification and characterization of the
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of dimethyl
octadecylphosphonate by providing information about the hydrogen, carbon, and phosphorus
atoms within the molecule.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift

Multiplicity Integration Assignment Notes
(3, ppm)

The two methoxy
groups are
chemically

~3.70 Doublet 6H P-O-CHs equivalent. The
signal is split by
the phosphorus
atom.

Protons on the

carbon adjacent
~16-1.8 Multiplet 2H P-CH2-CH2- to the

phosphorus

atom.

Bulk signal from
) the methylene
~12-14 Multiplet 30H -(CH2)1s-
groups of the

long alkyl chain.

Terminal methyl
~0.88 Triplet 3H -CHz2-CHs group of the
octadecyl chain.
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Note: Predicted values are based on typical chemical shifts for long-chain alkyl phosphonates.

[21(31[4]

Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (6, ppm) Assignment Notes

Carbon of the methoxy groups,
~52 P-O-CHs likely showing coupling to

phosphorus.

Carbon adjacent to the

~32 -CH2-CHs )

terminal methyl group.

Bulk signal from the internal
~29-30 -(CH2)12- methylene groups of the alkyl

chain.

Carbon directly bonded to the

phosphorus atom, showing a
~ 28 (doublet) P-CHz2-CHz- )

large one-bond coupling

constant (1QJCP).

Second to last carbon of the
~ 22 -CH2-CH2-CHs )

alkyl chain.

Terminal methyl carbon of the
~14 -CHs

octadecyl chain.

Note: Predicted values are based on typical chemical shifts for long-chain alkyl phosphonates.

[516]1[7]

Table 3: Predicted 3P NMR Spectral Data
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Chemical Shift (5,

Multiplicity Assignment Notes
ppm)
The chemical shift is
in the typical range for
alkyl phosphonates.
) The signal will be a
~ +28 to +32 Multiplet P

multiplet due to
coupling with adjacent
protons unless proton

decoupling is applied.

Note: The predicted chemical shift is based on data for analogous diethyl alkyl phosphonates,
which show shifts in this range.[8][9][10]

Infrared (IR) Spectroscopy

FTIR spectroscopy helps identify the functional groups present in the molecule. For dimethyl

octadecylphosphonate, the spectrum is expected to be dominated by the vibrations of the
P=0, P-O-C, and C-H bonds.

Table 4: Expected FTIR Spectral Data

Wavenumber (cm~?) Intensity Assignment

C-H stretching (from the
2955 - 2850 Strong

octadecyl and methyl groups)

] C-H bending (methylene and

1470 - 1450 Medium ] )

methyl scissoring)

P=0 stretching (phosphoryl
~ 1250 Strong 9 (phosphory

group)

P-O-C stretching (asymmetric
1050 - 1020 Strong ]

and symmetric)
~720 Weak -(CH2)n- rocking (for n = 4)
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Note: Expected absorption bands are based on characteristic vibrational frequencies for alkyl
phosphonates.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, aiding in its identification and structural confirmation.

Table 5: Predicted Mass Spectrometry Data (Electron lonization)

mlz lon Notes

Molecular ion. Expected to be

362 [M]* of low abundance due to
fragmentation.

347 [M - CHs]* Loss of a methyl group.

331 [M - OCHs]* Loss of a methoxy radical.

Fragment corresponding to the
125 [C2HsOsP]* dimethyl phosphonate
headgroup.

Note: Fragmentation patterns are predicted based on the analysis of similar organophosphorus
compounds.[12][13][14]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

o Weigh approximately 10-20 mg of dimethyl octadecylphosphonate for *H NMR, or 50-100
mg for 13C NMR, into a clean, dry vial.[15][16]
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» Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCIs).
[15]

e Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid
dissolution.[15]

« Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5
mm NMR tube to remove any particulate matter.[17][18]

o Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[16]

1H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

» Solvent: CDClsz

e Temperature: 298 K

e Pulse Program: Standard single-pulse experiment.

o Number of Scans: 16-64, depending on concentration.
o Relaxation Delay: 1-2 seconds.

e Spectral Width: 0-12 ppm.

13C NMR Acquisition:

Spectrometer: 100 MHz or higher corresponding field instrument.

Solvent: CDClI3

Temperature: 298 K

Pulse Program: Standard proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more, depending on concentration.
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Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

31p NMR Acquisition:

Spectrometer: 162 MHz or higher corresponding field instrument.

Solvent: CDCIz

Temperature: 298 K

Pulse Program: Standard proton-decoupled single-pulse experiment.

Number of Scans: 64-256, depending on concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: -50 to +100 ppm.

Reference: 85% HsPOa4 as an external standard (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable
solvent like isopropanol and allow it to dry completely.[19]

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of the liquid dimethyl octadecylphosphonate sample directly onto the
center of the ATR crystal, ensuring complete coverage of the crystal surface.[19]

Acquire the sample spectrum.

Clean the crystal thoroughly after the measurement.

Instrument Parameters:
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Technique: Attenuated Total Reflectance (ATR).[20]

Spectral Range: 4000-400 cm~1.[21]

Resolution: 4 cm~1.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
[21]

Mass Spectrometry (MS)

Sample Preparation and Analysis (Electron lonization - EI):

» Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or
dichloromethane) to a concentration of approximately 1 mg/mL.

e The sample must be volatile, which is expected for this compound, though heating the inlet
may be necessary.[22]

« Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or
through a gas chromatograph (GC-MS).

Instrument Parameters (EI-MS):

 lonization Mode: Electron lonization (EI).[22][23]
e Electron Energy: 70 eV.[23]

e lon Source Temperature: 150-250 °C.

e Mass Range: m/z 50-500.

e Scan Speed: 1-2 scans/second.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of
dimethyl octadecylphosphonate.
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Workflow for Spectral Analysis of Dimethyl Octadecylphosphonate

Sample Preparation

Synthesis & Purification

Purity Check (e.g., GC, TLC)

Spectroscopic Analysis

NMR Spectroscopy < Mass Spectrometry

NMR Experiments

(e}

e Elucidation

Data Processing & Peak Picking

Spectral Assignment & Structure Confirmation

Final Report & Data Archiving

Click to download full resolution via product page

Caption: Logical workflow for the spectral characterization of a compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Spectral Analysis of Dimethyl
Octadecylphosphonate (CAS 25371-54-4)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1634254#dimethyl-octadecylphosphonate-cas-
25371-54-4-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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